4-Bromo-7-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid
Description
Properties
Molecular Formula |
C10H10BrNO3 |
|---|---|
Molecular Weight |
272.09 g/mol |
IUPAC Name |
4-bromo-7-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C10H10BrNO3/c1-15-8-3-2-6(11)5-4-7(10(13)14)12-9(5)8/h2-3,7,12H,4H2,1H3,(H,13,14) |
InChI Key |
UUSIAMNOSMSIJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)Br)CC(N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Bromo-7-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole structure . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
4-Bromo-7-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for indole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Bromo-7-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid has various scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Some indole derivatives are being investigated as potential therapeutic agents for various diseases.
Industry: Indole compounds are used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-7-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or modulation of immune responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent and Functional Group Variations
Compound 1: 4-Bromo-7-methoxy-2,3-dihydro-1H-indol-2-one
- Key Differences : Replaces the carboxylic acid group with a ketone at position 2.
- The ketone group may enhance electrophilicity, affecting reactivity in nucleophilic substitutions .
Compound 2: 7-Bromo-2,3-dihydro-1,3-benzoxazole-2-carboxylic Acid
- Key Differences : Benzoxazole core (oxygen and nitrogen in the heterocycle) instead of indole.
Compound 3: (S)-2,3-Dihydro-1H-indole-2-carboxylic Acid
- Key Differences : Lacks bromine and methoxy substituents.
- Impact : Simplified structure with reduced steric and electronic effects, likely leading to lower molecular weight (191.18 g/mol vs. ~300 g/mol for the target compound) and different pharmacokinetic properties .
Compound 4: 7-Methoxy-1H-indole-3-carboxylic Acid
- Key Differences : Fully aromatic indole with a carboxylic acid at position 3 (vs. position 2 in the target compound).
- Impact : The aromaticity increases stability but reduces conformational flexibility. Positional isomerism may lead to divergent biological activities .
Compound 5: 7-Chloro-3-methyl-1H-indole-2-carboxylic Acid
- Key Differences : Chlorine replaces bromine; methyl group at position 3.
- Impact: Chlorine’s smaller atomic radius and lower lipophilicity compared to bromine may reduce membrane permeability.
Molecular Weight and Solubility
| Compound | Molecular Weight (g/mol) | Key Substituents | Solubility Trends |
|---|---|---|---|
| Target Compound | ~300 | Br, OMe, COOH | Moderate in polar solvents |
| 4-Bromo-7-methoxy-2,3-dihydroindol-2-one | ~284 | Br, OMe, C=O | Lower aqueous solubility |
| 7-Chloro-3-methyl-1H-indole-2-carboxylic Acid | 215.63 | Cl, CH3, COOH | Higher solubility than bromo analog |
Comparative Reactivity
- Nucleophilic Substitution : Bromine at position 4 is more susceptible to substitution than chlorine due to its larger atomic size and weaker C-Br bond.
- Acid-Base Behavior : The carboxylic acid group (pKa ~2-3) enhances solubility in basic conditions, whereas ester analogs (e.g., dimethyl esters in ) require hydrolysis for activation .
Stability and Handling
- Brominated indoles are generally light-sensitive.
- Safety protocols for handling (e.g., ventilation, PPE) are critical, as inferred from SDS data of the chloro analog ().
Biological Activity
4-Bromo-7-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C10H10BrNO3
- Molar Mass : 288.09 g/mol
- CAS Number : 1241675-38-6
- Density : 1.473 g/cm³ (predicted)
- pKa : 4.18 (predicted)
Antimicrobial Activity
Research indicates that 4-Bromo-7-methoxy-2,3-dihydro-1H-indole derivatives exhibit notable antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0039 - 0.025 |
| Bacillus subtilis | 4.69 - 22.9 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Candida albicans | 16.69 - 78.23 |
These results suggest that the compound's structure contributes to its antimicrobial efficacy, particularly the presence of the bromine and methoxy groups, which enhance its interaction with microbial targets .
Antifungal Activity
In addition to antibacterial properties, the compound also demonstrates antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The Minimum Inhibitory Concentration (MIC) values for these fungi range from 56.74 to 222.31 µM, indicating moderate antifungal potential .
The biological activity of 4-Bromo-7-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid is attributed to its ability to interact with specific molecular targets within microbial cells. The compound may inhibit key enzymes or disrupt cellular processes essential for microbial survival:
- Enzyme Inhibition : The bromine atom may enhance binding affinity to target enzymes.
- Cell Membrane Disruption : The hydrophobic nature of the methoxy group can facilitate penetration into microbial membranes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that indole derivatives can induce oxidative stress in microbial cells, leading to cell death.
Case Studies
Several studies have reported on the synthesis and evaluation of this compound:
-
Study on Antimicrobial Efficacy :
A recent study synthesized various derivatives of indole compounds and tested them against Staphylococcus aureus and E. coli. The results indicated that modifications at the bromine position significantly affected antimicrobial potency, with some derivatives showing complete bactericidal activity within hours . -
Structure-Activity Relationship (SAR) :
Investigations into the SAR of related compounds revealed that electron-withdrawing groups like bromine enhance antimicrobial activity compared to electron-donating groups . This insight is crucial for designing more effective derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
